N,1-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

Description

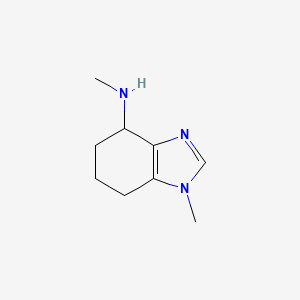

N,1-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a bicyclic heterocyclic compound featuring a fused cyclohexane and diazole ring system. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The structure includes two methyl substituents: one on the amine group at position 4 and another on the nitrogen atom at position 1 of the diazole ring. The SMILES notation (CNC1CCCC2=C1C=NN2C) and InChIKey (MFIODOVASIYUGJ-UHFFFAOYSA-N) provide precise stereochemical and connectivity details .

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

N,1-dimethyl-4,5,6,7-tetrahydrobenzimidazol-4-amine |

InChI |

InChI=1S/C9H15N3/c1-10-7-4-3-5-8-9(7)11-6-12(8)2/h6-7,10H,3-5H2,1-2H3 |

InChI Key |

DCIHDXUENZXXLF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCC2=C1N=CN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-methyl-1,2-diaminobenzene with formaldehyde under acidic conditions to form the benzodiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkylated benzodiazole derivatives.

Scientific Research Applications

N,1-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Notes:

- The carboxylic acid analog (C₈H₁₂N₂O₂·HCl) introduces a polar functional group, drastically altering solubility and reactivity compared to the parent amine .

- Diazepine derivatives (e.g., C₁₆H₃₀N₆·2HI) feature a 7-membered ring, expanding the heterocyclic system and modifying steric and electronic properties .

Functional Group Impact

- Methyl Substitution: The addition of a second methyl group in this compound (vs.

- Carboxylic Acid vs. Amine : The carboxylic acid derivative (C₈H₁₂N₂O₂·HCl) exhibits higher polarity, making it more water-soluble but less bioavailable than the amine-containing analogs .

- Ring Expansion : Diazepine derivatives (7-membered rings) introduce conformational flexibility, which may improve binding affinity to larger biological targets compared to rigid diazole systems .

Biological Activity

N,1-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a compound of interest in medicinal chemistry due to its structural similarities to various bioactive molecules. This article reviews the biological activity of this compound based on available research findings, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydro-benzodiazole framework with a dimethyl substitution at the nitrogen atom. Its chemical formula is and it has a molecular weight of 164.20 g/mol. The structural representation can be summarized as follows:

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. Specifically, it has been shown to interact with:

- Dopaminergic receptors : Potentially influencing mood and cognition.

- Serotonergic receptors : May play a role in anxiety and depression management.

Biological Activities

- Antidepressant Effects : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonin levels in the synaptic cleft by inhibiting reuptake mechanisms.

- Anxiolytic Properties : Animal studies have demonstrated that this compound may reduce anxiety-related behaviors in models such as the elevated plus maze and open field tests.

- Neuroprotective Effects : Research indicates potential neuroprotective properties against oxidative stress-induced neuronal damage.

Table 1: Summary of Biological Activities

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of this compound. Current data suggests a favorable safety margin; however, comprehensive studies are necessary to establish its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.